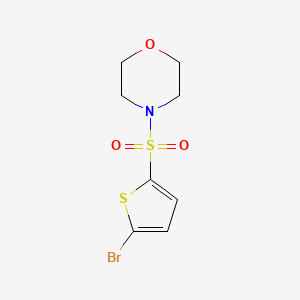

![molecular formula C23H21ClN6O3S B2888613 N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-64-7](/img/structure/B2888613.png)

N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

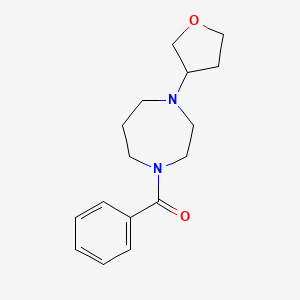

The compound appears to contain several functional groups and structural motifs common in medicinal chemistry, including a 1,2,4-triazole ring, a pyridazine ring, an amide group, a thioether group, and a methoxybenzamide group . These groups are often found in biologically active compounds and could potentially interact with various biological targets.

Molecular Structure Analysis

The compound’s structure includes several aromatic rings (1,2,4-triazole, pyridazine, and phenyl groups), which could participate in pi-pi stacking interactions. The presence of polar groups like amide and ether could allow for hydrogen bonding .Chemical Reactions Analysis

The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the amide group could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of polar groups could increase its solubility in polar solvents, while the aromatic rings could increase its lipophilicity .Wissenschaftliche Forschungsanwendungen

Antioxidant Potential

Research has demonstrated the antioxidant properties of compounds related to N-(2-(6-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide. For instance, a study by Shakir, Ali, and Hussain (2017) synthesized a compound involving a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazine moiety and found significant antioxidant ability in DPPH and FRAP assays, surpassing even ascorbic acid in some instances (Shakir, Ali, & Hussain, 2017).

Antimicrobial Activities

Another area of research is the antimicrobial properties of triazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and found them to exhibit good to moderate antimicrobial activities against various microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).

Anticancer and Antimicrobial Evaluation

A study by Bhuiyan et al. (2006) focused on the synthesis of thienopyrimidine derivatives, including [1,2,4]triazolo[4,3-c]thieno[3,2-e]pyrimidine derivatives. These compounds showed pronounced antimicrobial activity (Bhuiyan, Rahman, Hossain, Rahim, Hossain, & Abu Naser, 2006).

Synthesis and Biological Activity

The synthesis and biological activities of various compounds related to this compound have been extensively studied. Gilava et al. (2020) synthesized a series of triazolopyrimidines and evaluated their antimicrobial and antioxidant activities (Gilava, Patel, Ram, & Chauhan, 2020).

Wirkmechanismus

Target of Action

It is known that triazole compounds, which are a key structural component of this compound, are capable of binding in the biological system with a variety of enzymes and receptors . They show versatile biological activities and are present in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 and phenyl moieties have a key interaction in the active site of the enzyme . This suggests that the compound may interact with its targets through similar mechanisms.

Biochemical Pathways

Given the broad range of biological activities associated with triazole compounds , it’s likely that multiple pathways could be affected

Result of Action

Based on the known biological activities of triazole compounds , it can be inferred that the compound may have a range of effects at the molecular and cellular level, potentially including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular effects.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-[6-[2-(4-chloroanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN6O3S/c1-33-18-8-2-15(3-9-18)23(32)25-13-12-20-28-27-19-10-11-22(29-30(19)20)34-14-21(31)26-17-6-4-16(24)5-7-17/h2-11H,12-14H2,1H3,(H,25,32)(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BATPKUGMNCBSOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

497.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-1-(4-(pyrimidin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2888532.png)

![6-(2-Fluorophenyl)-4,7,8-trimethyl-2-(2-methylprop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2888538.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide](/img/structure/B2888547.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-4-methoxybenzamide](/img/structure/B2888548.png)

![N-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}-N-methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-amine](/img/structure/B2888549.png)

![1,3-dimethyl-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine hydrochloride](/img/structure/B2888553.png)